3-Benzyloxybenzyl bromide
Overview
Description
3-Benzyloxybenzyl bromide is an organic compound with the chemical formula C14H13BrO . It appears as a colorless to pale yellow solid . It is commonly used as an intermediate in organic synthesis . It can be used to synthesize natural products and drugs .
Synthesis Analysis
3-Benzyloxybenzyl bromide can be synthesized by the following steps :
Molecular Structure Analysis
The molecular formula of 3-Benzyloxybenzyl bromide is C14H13BrO . The molar mass is 277.16 .
Chemical Reactions Analysis
Benzyl bromides, such as 3-Benzyloxybenzyl bromide, can undergo Pd-catalyzed sp–sp3 cross-coupling with lithium acetylides . This reaction proceeds within 10 minutes at room temperature and can be performed in the presence of organolithium-sensitive functional groups .
Physical And Chemical Properties Analysis
3-Benzyloxybenzyl bromide has a density of 1.361±0.06 g/cm3 . Its melting point is 54-55 °C, and its boiling point is 365.6±22.0 °C . It has a flash point of 142.9°C . It is soluble in organic solvents such as ethanol and dichloromethane .
Scientific Research Applications
Palladium-Catalyzed Cross-Coupling Reactions
3-Benzyloxybenzyl bromide is used in palladium-catalyzed cross-coupling reactions with lithium acetylides . This reaction proceeds within 10 minutes at room temperature and can be performed in the presence of organolithium-sensitive functional groups such as esters, nitriles, amides, and boronic esters . This method is particularly useful for the direct and fast coupling of various organolithium reagents with aromatic (pseudo) halides .
Preparation of Key Intermediates
The potential application of the methodology is demonstrated in the preparation of key intermediates used in pharmaceuticals, chemical biology, and natural products . Benzyl alkynes are versatile synthetic intermediates, which are also found in several natural products, pharmaceuticals, polymeric materials, and applied in click chemistry .
Synthesis of Benzyl Alkynes
3-Benzyloxybenzyl bromide can be used in the synthesis of benzyl alkynes . Although alkynylation at the benzylic position appears trivial, this transformation has proven to be surprisingly challenging . This method can therefore not be applied in the presence of organolithium-sensitive functional groups due to the enhanced reactivity of organolithium reagents .
Organolithium-Based Cross-Coupling Reactions
Following pioneering work by Murahashi, on the early development of organolithium-based cross-coupling reactions, 3-Benzyloxybenzyl bromide can be used in these reactions . These palladium-catalyzed C–C bond formation reactions proceed fast (5–60 min) with high conversion and selectivity .
Sonogashira Coupling
Recently, a Sonogashira coupling employing lithium acetylides was reported . These reactions proceed at room temperature within 45 minutes, and display a remarkable functional group tolerance, including organolithium-sensitive functional groups such as esters, nitriles, and boronic esters .
Commercial Availability
3-Benzyloxybenzyl bromide is commercially available and can be purchased from chemical suppliers . It is often used in research and development laboratories for various chemical reactions .
Future Directions
The use of benzyl bromides, such as 3-Benzyloxybenzyl bromide, in organic synthesis is a topic of ongoing research . For example, the development of more efficient and sustainable methods for the bromination of alkenes is a current area of interest . Additionally, the use of benzyl bromides in Pd-catalyzed sp–sp3 cross-coupling reactions is being explored .
Mechanism of Action
Target of Action
3-Benzyloxybenzyl bromide is primarily used as an intermediate in organic synthesis .
Mode of Action
The mode of action of 3-Benzyloxybenzyl bromide is largely dependent on the specific reaction it is used in. As a bromide, it is a good leaving group, which makes it useful in nucleophilic substitution reactions . The benzyloxy group can also act as a protecting group for the benzyl alcohol, which can be removed under certain conditions .
properties
IUPAC Name |
1-(bromomethyl)-3-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJWNXBZSFIJTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363592 | |
Record name | 3-Benzyloxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3-(bromomethyl)benzene | |
CAS RN |
1700-31-8 | |
Record name | 3-Benzyloxybenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1700-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzyloxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Benzyloxy)benzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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